

Vps34-IN-3 as a selective inhibitor of class III PI3K

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Compound of Interest

Compound Name: Vps34-IN-3

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An In-depth Technical Guide on Selective Inhibitors of Class III PI3K (Vps34)

A Note on Nomenclature: The specific inhibitor "**Vps34-IN-3**" is not prominently documented in the scientific literature. This guide will focus on the potent and selective Class III PI3K inhibitor, PIK-III (also known as Vps34-IN2), and provide comparative data for other well-characterized selective Vps34 inhibitors such as SAR405 and Vps34-IN-1. This information is intended for researchers, scientists, and drug development professionals.

Introduction to Vps34: The Sole Class III PI3K

Vacuolar protein sorting 34 (Vps34) is the sole member of the class III phosphoinositide 3-kinase (PI3K) family, a group of enzymes crucial for various cellular functions.^[1] Vps34's primary role is to phosphorylate phosphatidylinositol (PI) to generate phosphatidylinositol 3-phosphate (PI(3)P).^[2] This lipid second messenger is essential for initiating and regulating two fundamental cellular processes: autophagy and endosomal trafficking.^{[2][3]} By producing localized pools of PI(3)P on membranes, Vps34 recruits effector proteins containing PI(3)P-binding domains (like FYVE and PX domains), which in turn mediate membrane dynamics, vesicle formation, and cargo sorting.^[2] Given its central role in cellular homeostasis, dysregulation of Vps34 activity is implicated in various diseases, including cancer and neurodegenerative disorders, making it a significant therapeutic target.^[1]

Selective inhibitors are invaluable chemical tools to dissect the specific roles of Vps34, distinguishing its functions from those of other PI3K classes.^{[4][5]} These compounds allow for

acute, reversible inhibition of Vps34's kinase activity, enabling detailed studies of its downstream signaling pathways and cellular consequences.

Data Presentation: Quantitative Analysis of Vps34 Inhibitors

The following tables summarize the quantitative data for PIK-III and other key selective Vps34 inhibitors, providing a basis for comparison of their potency and selectivity.

Table 1: In Vitro Potency of Selective Vps34 Inhibitors

Compound	Target	Assay Type	IC50 / Kd	Reference
PIK-III	Vps34	IC50	18 nM	[6] [7] [8]
SAR405	Vps34	IC50	1.2 nM	[9] [10]
Vps34	Kd	1.5 nM	[9] [11]	
Vps34-IN-1	Vps34	IC50	~25 nM	[9] [12] [13]

Table 2: Selectivity Profile of Vps34 Inhibitors Against Other PI3K Isoforms

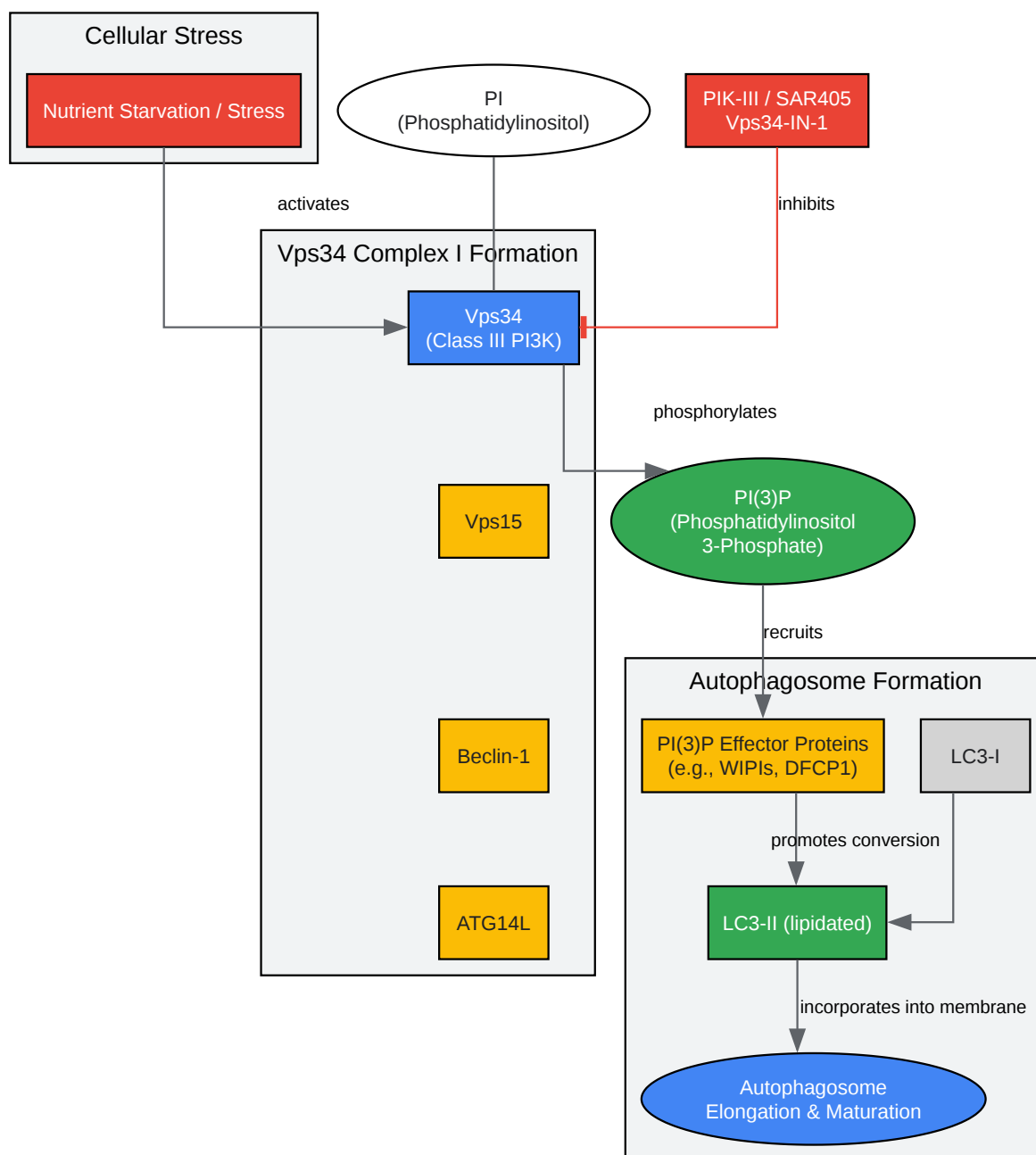
Compound	Target	IC50	Fold Selectivity (vs. Vps34)	Reference
PIK-III	PI3K α	3.96 μ M	~220-fold	[8]
PI3K δ	1.2 μ M	~67-fold	[8][14]	
PI3K γ	3.04 μ M	~169-fold	[8]	
SAR405	Class I PI3Ks	>10 μ M	>8300-fold	[9][11]
Class II PI3Ks	>10 μ M	>8300-fold	[9][11]	
mTOR	>10 μ M	>8300-fold	[9][11]	
Vps34-IN-1	Class I PI3Ks	Not significantly inhibited	High	[5][12][13]
Class II PI3Ks	Not significantly inhibited	High	[5][12][13]	

Table 3: Cellular Activity of Selective Vps34 Inhibitors

Compound	Cellular Assay	Cell Line	IC50	Reference
SAR405	GFP-FYVE relocalization	HeLa	27 nM	[15]
Autophagosome formation (GFP-LC3)	HeLa	419 nM	[10]	
PIK-III	Autophagy Inhibition	DLD1 cells	1-10 μ M (effective concentration)	[6][8]
Vps34-IN-1	PtdIns(3)P level reduction	-	0.01-1 μ M (effective concentration)	

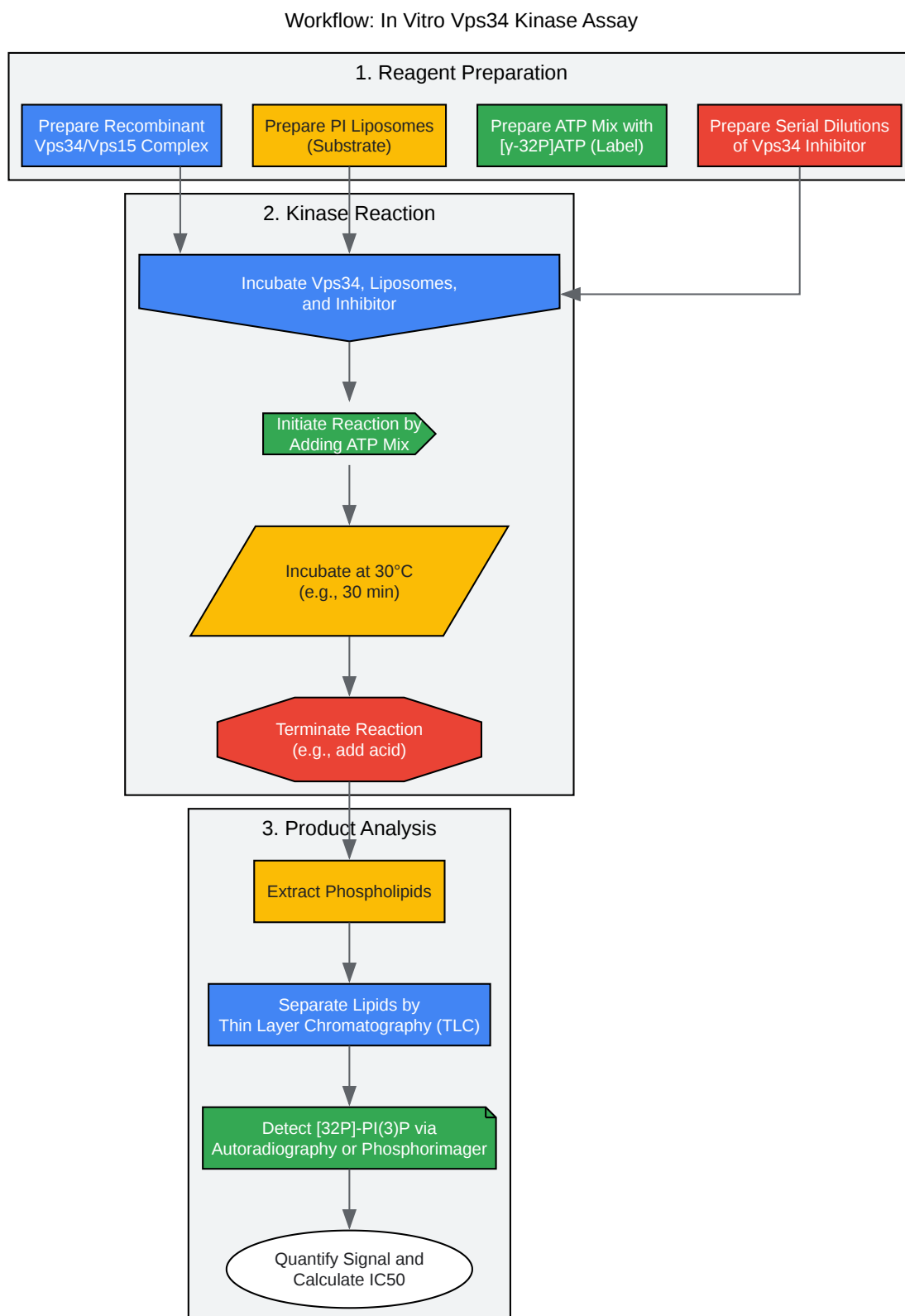
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Signaling and Experimental Diagrams



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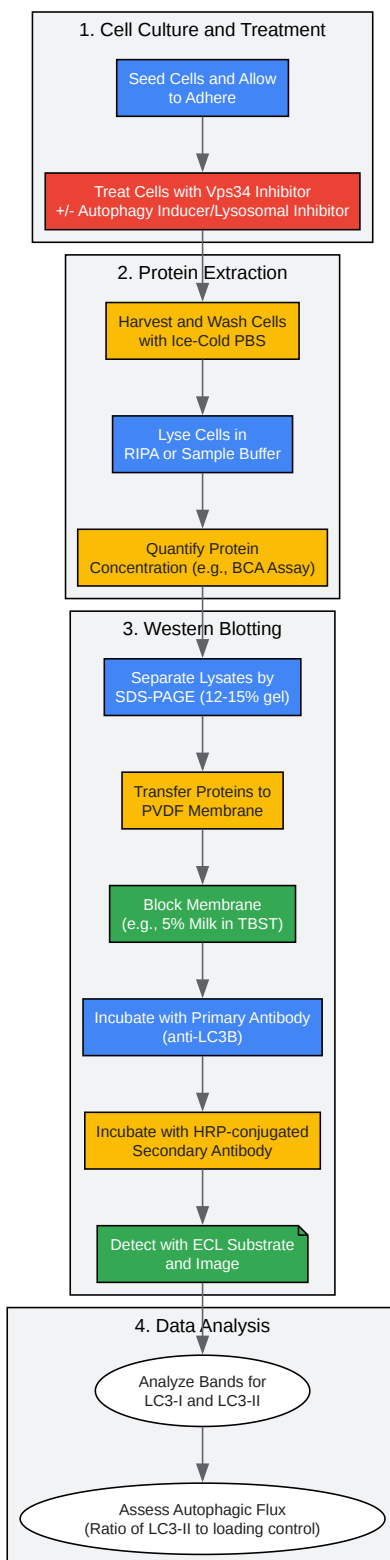
Caption: Vps34-mediated signaling pathway in autophagy initiation.



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Caption: Experimental workflow for an in vitro Vps34 kinase assay.

Workflow: LC3 Western Blot for Autophagy Flux



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Caption: Experimental workflow for LC3 Western blot analysis.

Experimental Protocols

In Vitro Vps34 Kinase Assay (Radiometric)

This protocol is adapted from methodologies used to characterize selective Vps34 inhibitors. [16][17] It measures the transfer of a radiolabeled phosphate from ATP to the lipid substrate PI.

Materials:

- Recombinant Vps34/Vps15 complex
- Phosphatidylinositol (PI) liposomes (substrate)
- [γ - ^{32}P]ATP
- Non-radiolabeled ATP
- Assay Buffer (e.g., 20 mM Tris-HCl pH 7.4, 67 mM NaCl, 10 mM MnCl_2 , 1 mM DTT)
- Vps34 inhibitor (e.g., PIK-III)
- Reaction termination solution (e.g., Chloroform:Methanol:HCl)
- Silica TLC plates
- TLC running buffer (e.g., Chloroform:Methanol:Ammonia:Water)
- Phosphorimager or X-ray film for detection

Procedure:

- Liposome Preparation: Prepare phosphatidylinositol (PI) liposomes by extrusion through a 100 nm filter to ensure a uniform substrate.[16]

- **Reaction Setup:** In a microcentrifuge tube, combine the assay buffer, recombinant Vps34/Vps15 complex (e.g., 50 ng), and the desired concentration of the Vps34 inhibitor (or DMSO as a vehicle control).[\[16\]](#)
- **Substrate Addition:** Add the PI liposomes to the reaction mixture and pre-incubate for 10 minutes at room temperature to allow inhibitor binding.
- **Initiate Reaction:** Start the kinase reaction by adding the ATP mix containing both non-radiolabeled ATP (e.g., 5 μ M final concentration) and [γ - 32 P]ATP (e.g., 3 μ Ci per reaction).[\[16\]](#)
- **Incubation:** Incubate the reaction at 30°C for 30 minutes with gentle agitation.[\[17\]](#)
- **Termination:** Stop the reaction by adding an acidic chloroform/methanol solution.[\[16\]](#)
- **Lipid Extraction:** Vortex the mixture and centrifuge to separate the phases. Carefully collect the lower organic phase containing the lipids.
- **TLC Separation:** Spot the extracted lipids onto a silica TLC plate. Allow the spots to dry completely. Place the plate in a TLC chamber with the running buffer and allow the solvent front to migrate near the top of the plate.[\[18\]](#)
- **Detection and Quantification:** Dry the TLC plate and expose it to a phosphorimager screen or X-ray film to detect the radiolabeled PI(3)P product.[\[18\]](#) The signal intensity is proportional to the kinase activity. Quantify the signal and plot the results against inhibitor concentration to determine the IC₅₀ value.

Cellular Autophagy Assay: LC3 Western Blot

This protocol is a standard method to assess autophagy by monitoring the conversion of the soluble form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II).[\[19\]](#)[\[20\]](#)

Materials:

- Cell line of interest (e.g., HeLa, MCF-7)
- Vps34 inhibitor (e.g., PIK-III)

- Complete cell culture medium and PBS
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels (12-15% acrylamide is recommended for good separation of LC3-I and LC3-II)[[20](#)]
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibody: Rabbit anti-LC3B
- Secondary antibody: HRP-conjugated anti-rabbit IgG
- ECL Western blotting substrate
- Loading control antibody (e.g., anti-GAPDH or anti-tubulin)

Procedure:

- Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the Vps34 inhibitor at various concentrations for the desired time (e.g., 16-24 hours).[[6](#)][[8](#)] Include appropriate controls: a vehicle control (DMSO), a positive control for autophagy induction (e.g., starvation or an mTOR inhibitor), and a treatment group with a lysosomal inhibitor (e.g., chloroquine) to assess autophagic flux.[[20](#)]
- Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them directly in lysis buffer.[[20](#)] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
- Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay to ensure equal loading.
- Sample Preparation: Mix the lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.[[19](#)]

- SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto a high-percentage SDS-PAGE gel.[20]
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[19]
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[19]
- Antibody Incubation: Incubate the membrane with the primary anti-LC3B antibody (typically diluted 1:1000 in blocking buffer) overnight at 4°C.[19]
- Washing and Secondary Antibody: Wash the membrane multiple times with TBST. Then, incubate with the HRP-conjugated secondary antibody (typically diluted 1:1000) for 1 hour at room temperature.[19]
- Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[19]
- Analysis: Analyze the resulting bands. An accumulation of the faster-migrating LC3-II band relative to the loading control indicates an inhibition of autophagosome degradation or an induction of autophagosome formation. Comparing samples with and without a lysosomal inhibitor allows for the assessment of autophagic flux.

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